molecular formula C18H19BrO4 B12467834 5-Bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzaldehyde

5-Bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzaldehyde

Cat. No.: B12467834
M. Wt: 379.2 g/mol
InChI Key: QKFDXXZWHVWBSX-UHFFFAOYSA-N
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Description

5-Bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom, multiple ether linkages, and a benzaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 5-Bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzoic acid.

    Reduction: 5-Bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzyl alcohol.

    Substitution: 5-Methoxy-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzaldehyde.

Scientific Research Applications

5-Bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom and ether linkages may also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzaldehyde is unique due to its combination of a bromine atom, multiple ether linkages, and an aldehyde functional group

Properties

Molecular Formula

C18H19BrO4

Molecular Weight

379.2 g/mol

IUPAC Name

5-bromo-2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]benzaldehyde

InChI

InChI=1S/C18H19BrO4/c1-14-2-5-17(6-3-14)22-10-8-21-9-11-23-18-7-4-16(19)12-15(18)13-20/h2-7,12-13H,8-11H2,1H3

InChI Key

QKFDXXZWHVWBSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Br)C=O

Origin of Product

United States

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